molecular formula C14H10ClFO3 B6402365 5-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261957-90-7

5-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402365
CAS RN: 1261957-90-7
M. Wt: 280.68 g/mol
InChI Key: AIIGJFAGIQADLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid (95%) is a compound that has a wide variety of applications in the field of science. It is an organic compound, which is used as a reagent in many laboratory experiments and also as an intermediate in the synthesis of various compounds. It is a white, crystalline powder with a melting point of about 135-140°C. It is soluble in water, alcohol, and ether, and has a molecular weight of about 253.6 g/mol.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid (95%) is not yet fully understood. However, it is believed that it acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in various reactions. Additionally, it is believed that it can form hydrogen bonds with other molecules, which can then be used to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid (95%) are not well understood. However, it is known that it can act as a Lewis acid, forming complexes with other molecules. Additionally, it is believed that it can form hydrogen bonds with other molecules, which can then be used to catalyze certain reactions. It is also believed that it can act as an inhibitor of certain enzymes, which can have an effect on the biochemical and physiological processes of the body.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid (95%) in laboratory experiments are that it is a relatively inexpensive reagent, and it is also relatively easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is that it is not very stable, and it can easily decompose when exposed to heat or light.

Future Directions

There are a number of potential future directions for research involving 5-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid (95%). One potential direction is to investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to better understand the mechanism of action of this compound, and to develop more efficient and cost-effective methods of synthesis. Additionally, further research could be done to investigate the potential applications of this compound in the synthesis of drugs, peptides, antibiotics, and other pharmaceuticals. Finally, research could be done to investigate the potential use of this compound in the synthesis of dyes and pigments, as well as in the synthesis of polymers.

Synthesis Methods

The synthesis of 5-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid (95%) can be achieved through a number of methods. The most common method of synthesis is the reaction between 2-fluoro-3-methoxyphenylmagnesium bromide and chlorobenzoyl chloride. This reaction is carried out in a solvent such as THF or ether, and the resulting product is a white crystalline powder. Another method of synthesis is the reaction between 3-methoxy-2-fluorobenzoyl chloride and sodium chloride in a solvent such as THF or ether. This reaction produces a white crystalline powder which is then purified by recrystallization.

Scientific Research Applications

5-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid (95%) has a number of applications in scientific research. It is used as a reagent in the synthesis of various compounds. It is also used as an intermediate in the synthesis of drugs, such as the anti-inflammatory drug ibuprofen. It is also used in the synthesis of a variety of other compounds, such as peptides, antibiotics, and other pharmaceuticals. Additionally, it is used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.

properties

IUPAC Name

3-chloro-5-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-12-4-2-3-11(13(12)16)8-5-9(14(17)18)7-10(15)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIGJFAGIQADLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690088
Record name 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-90-7
Record name 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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